1,4-Dimethoxybutane

Organic Synthesis Process Chemistry Solvent Selection

1,4-Dimethoxybutane (C6H14O2, MW 118.17 g/mol) is a linear, terminal α,ω-diether. The compound exhibits a normal boiling point of 120.4–131 °C, a density of 0.842±0.06 g/cm³ (predicted), and a predicted vapor pressure of 17.5–18.3 mmHg at 25 °C.

Molecular Formula C6H14O2
Molecular Weight 118.17 g/mol
CAS No. 13179-96-9
Cat. No. B078858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethoxybutane
CAS13179-96-9
Molecular FormulaC6H14O2
Molecular Weight118.17 g/mol
Structural Identifiers
SMILESCOCCCCOC
InChIInChI=1S/C6H14O2/c1-7-5-3-4-6-8-2/h3-6H2,1-2H3
InChIKeyHMCUNLUHTBHKTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dimethoxybutane (CAS 13179-96-9) Procurement Baseline: Core Physicochemical and Structural Identity


1,4-Dimethoxybutane (C6H14O2, MW 118.17 g/mol) is a linear, terminal α,ω-diether [1]. The compound exhibits a normal boiling point of 120.4–131 °C, a density of 0.842±0.06 g/cm³ (predicted), and a predicted vapor pressure of 17.5–18.3 mmHg at 25 °C [2]. It is commercially recognized as a versatile intermediate in fine chemical synthesis, a solvent in polymerization reactions, and an impurity reference standard for the antipsychotic drug brexpiprazole (Impurity 56) [3]. Its bifunctional ether structure enables its utility as a protected form of 1,4-butanediol in multistep organic syntheses.

Why 1,4-Dimethoxybutane Cannot Be Directly Substituted by Higher Alkoxy Homologs in Critical Applications


While the 1,4-dialkoxybutane family shares a common C4 backbone, simple substitution of 1,4-dimethoxybutane (DMB) with its ethoxy (DEB) or butoxy (DBB) homologs is non-trivial due to quantifiable shifts in physical and electronic properties. The 1.7-fold higher vapor pressure of DMB compared to DEB fundamentally alters distillation profiles and solvent recovery economics . More critically, the electron-donating character and steric profile of the terminal alkoxy groups dictate reaction kinetics in acid-catalyzed deprotection and coordination chemistry. In emerging lithium battery electrolytes, the specific fluorinated derivative (FDMB) delivers a quantifiable performance advantage directly attributable to the methoxy-based precursor architecture; substitution with longer-chain alkyl ethers would yield an entirely different electrochemical and flammability profile [1][2]. Consequently, procurement specifications for DMB as a protected diol synthon or electrolyte precursor cannot be met by homolog substitution without extensive process re-validation.

1,4-Dimethoxybutane (13179-96-9) Evidence-Based Differentiation: Quantitative Performance Metrics Against Analogues


Physical Property Differentiation for Distillation and Solvent Recovery: DMB vs. 1,4-Diethoxybutane (DEB)

1,4-Dimethoxybutane (DMB) exhibits a markedly higher vapor pressure than its ethoxy homolog, 1,4-diethoxybutane (DEB). This difference directly impacts ease of removal by distillation and solvent recovery efficiency in process chemistry. Predicted vapor pressure data show DMB (17.5–18.3 mmHg at 25°C) is approximately 7.2 times more volatile than DEB (2.5 mmHg at 25°C) .

Organic Synthesis Process Chemistry Solvent Selection

Electrolyte Performance in Lithium Metal Batteries: Fluorinated DMB (FDMB) vs. Conventional Electrolyte

The fluorinated derivative of 1,4-dimethoxybutane, FDMB, serves as a critical solvent in next-generation lithium-metal battery electrolytes. When compared to a conventional lithium metal battery electrolyte, the FDMB-based formulation enables a 14-fold increase in operational cycle life. A standard lithium-metal battery typically fails after approximately 30 charge-discharge cycles; batteries employing the FDMB-based electrolyte sustained 420 cycles [1]. Furthermore, the electrolyte formulation 1 M LiFSI in FDMB demonstrates a Coulombic efficiency of 99.52% [2].

Lithium-Metal Batteries Electrolyte Additives Energy Storage

Defined Role as a Regulatory Impurity Standard: Brexpiprazole Impurity 56

1,4-Dimethoxybutane is unequivocally designated as Brexpiprazole Impurity 56 in multiple pharmacopoeial and regulatory contexts [1]. Unlike generic ether solvents that lack regulatory traceability, this compound is supplied with detailed characterization data compliant with ANDA (Abbreviated New Drug Application) and commercial production requirements for Brexpiprazole [1]. This creates a fixed, non-substitutable demand for 1,4-dimethoxybutane in pharmaceutical quality control (QC) and analytical method validation (AMV) workflows.

Pharmaceutical Analysis Reference Standards Quality Control

Lipophilicity Differentiation for Solvent Selection and Environmental Fate: DMB vs. 1,4-Dibutoxybutane (DBB)

1,4-Dimethoxybutane (DMB) is considerably less lipophilic than its higher homolog 1,4-dibutoxybutane (DBB). Predicted LogP (octanol-water partition coefficient) values indicate DMB (LogP 0.45–0.77) is approximately 100-fold less lipophilic than DBB (LogP ~4.5, estimated) [1]. This difference directly influences water solubility, bioaccumulation potential, and suitability for reactions requiring an aqueous-organic interface.

Solvent Selection Environmental Fate ADME Prediction

Optimized Procurement Scenarios for 1,4-Dimethoxybutane (CAS 13179-96-9) Based on Quantitative Differentiation


Protected 1,4-Butanediol Synthon in Multistep Organic Synthesis

Procure 1,4-dimethoxybutane as a stable, protected form of 1,4-butanediol. Its ~7-fold higher volatility compared to diethoxybutane enables cleaner removal by evaporation after acid-catalyzed deprotection, minimizing side reactions and simplifying purification in pharmaceutical intermediate synthesis .

Precursor for Fluorinated Electrolyte Solvents in Lithium-Metal Batteries

Source 1,4-dimethoxybutane as the chemical precursor for FDMB, a solvent that increases lithium-metal battery cycle life from ~30 cycles to 420 cycles. This application is critical for R&D and scale-up in next-generation electric vehicle battery manufacturing [1].

Certified Reference Standard for Brexpiprazole Impurity 56 in Pharmaceutical QC

Procure 1,4-dimethoxybutane specifically for use as an impurity reference standard in ANDA submissions and QC release testing of Brexpiprazole drug substance and product. Only this exact compound fulfills the regulatory identity requirement [2].

Low-Lipophilicity Solvent for Aqueous-Organic Reactions

Select 1,4-dimethoxybutane as a reaction solvent when a balance of moderate polarity and low environmental persistence is required. Its LogP of 0.45–0.77 is approximately 100-fold lower than that of 1,4-dibutoxybutane, making it significantly more suitable for processes involving aqueous workup or where bioaccumulation is a concern .

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